(3Z,6Z)-3,6-Nonadien-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3Z,6Z)-nona-3,6-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICGPEBVZGCYBV-CWWKMNTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886029 | |
| Record name | 3,6-Nonadien-1-ol, (3Z,6Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; strong, fatty, green cucumber aroma | |
| Record name | (3Z,6Z)-3,6-Nonadien-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (Z,Z)-3,6-Nonadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 °C. @ 2.00 mm Hg | |
| Record name | (3Z,6Z)-3,6-Nonadien-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, slightly soluble in water; soluble in fats, soluble (in ethanol) | |
| Record name | (3Z,6Z)-3,6-Nonadien-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (Z,Z)-3,6-Nonadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.871 | |
| Record name | (Z,Z)-3,6-Nonadien-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53046-97-2 | |
| Record name | (3Z,6Z)-3,6-Nonadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53046-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Nonadien-1-ol, (3Z,6Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053046972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Nonadien-1-ol, (3Z,6Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Nonadien-1-ol, (3Z,6Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-NONADIEN-1-OL, (3Z,6Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J66AVE64W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (3Z,6Z)-3,6-Nonadien-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030957 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Role As an Insect Pheromone Component and Intermediate
(3Z,6Z)-3,6-Nonadien-1-ol is a key semiochemical, a chemical involved in communication, within the animal kingdom. pherobase.com It is particularly prominent as a component of sex pheromones in certain insects, playing a vital role in their reproductive success. pherobase.comontosight.ai This compound can also serve as a precursor or intermediate in the synthesis of other complex pheromone molecules. nih.govresearchgate.net
The presence of this compound and its derivatives has been identified in the pheromone blends of several pest insects. For instance, research has led to the identification of novel pheromone components in emerald moths (Geometrinae), with studies synthesizing related compounds to attract males in field settings. researchgate.netresearchgate.net In one study, a tetraene was synthesized by coupling (Z)-3-undecenal with an ylide derived from (3Z,6Z)-1-iodo-3,6-nonadiene, a derivative of this compound. researchgate.net
Similarly, the tea black tussock moth (Dasychira baibarana), a significant pest in tea plantations, utilizes a unique three-component sex pheromone. researchgate.net One of the identified components is (3Z,6Z)-henicosa-3,6-dien-11-one, a compound that shares the same 3,6-dienyl motif. researchgate.net The identification of these pheromone components is crucial for developing effective monitoring and pest management strategies. researchgate.net
Insect pheromones are often complex mixtures of several compounds, and this compound is frequently a component of these blends. The specific ratio of different components is critical for eliciting a behavioral response. For example, in the tea black tussock moth, a ternary blend of (3Z,6Z)-cis-9,10-epoxyhenicosa-3,6-diene, (3Z,6Z,11E)-cis-9,10-epoxyhenicosa-3,6,11-triene, and (3Z,6Z)-henicosa-3,6-dien-11-one was found to be attractive to males, with a specific ratio of 25:20:55 being most effective. researchgate.net
The table below provides examples of insect species where this compound or its derivatives are part of the pheromone blend.
| Insect Species | Family | Pheromone Component(s) Related to this compound |
| Emerald Moths (Hemithea tritonaria, Thalassodes immissaria intaminata) | Geometridae | Synthesized tetraene derived from (3Z,6Z)-1-iodo-3,6-nonadiene. researchgate.netresearchgate.net |
| Tea Black Tussock Moth (Dasychira baibarana) | Erebidae | (3Z,6Z)-henicosa-3,6-dien-11-one. researchgate.net |
| Mexican Fruit Fly (Anastrepha ludens) | Tephritidae | (Z,Z)-3,6-Nonadien-1-ol is listed as a semiochemical for this species. pherobase.com |
This table is based on available research and may not be exhaustive.
The effectiveness of pheromone components is determined by the behavioral and electrophysiological responses they elicit in insects. Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of an insect's antenna to specific chemical compounds.
In studies of the tea black tussock moth, synthetic versions of the identified pheromone components, including the one with the 3,6-dienyl structure, elicited strong responses from male antennae in EAG analyses. researchgate.net Furthermore, a blend of these synthetic compounds was successful in attracting male moths in wind tunnel bioassays and field trapping experiments. researchgate.net
Research on the parasitic wasp Opius dissitus demonstrated that it is attracted to a blend of volatiles from plants damaged by its host, the leaf miner. nih.gov While this compound itself was not among the most abundant compounds, the related compound (3Z)-hexen-1-ol was found to be attractive to the wasps individually. nih.gov This highlights the sensitivity of insects to specific structural motifs within volatile organic compounds.
Contribution to Plant Volatile Profiles and Chemical Communication
(3Z,6Z)-3,6-Nonadien-1-ol is not only significant in the insect world but also contributes to the aromatic profiles of various plants and food products. It is recognized as a volatile compound that can influence flavor and aroma.
Beyond fresh produce, this compound is also found in fermented products. For example, it has been detected in Suancai , a traditional Chinese fermented vegetable. oaepublish.com In this context, the compound is noted for imparting a strong, waxy, and creamy flavor. oaepublish.comresearchgate.net
The table below lists some agricultural products where this compound has been identified.
| Product | Type | Associated Aroma/Flavor |
| Cantaloupe/Muskmelon | Fruit | Melon, fresh. researchgate.netresearchgate.netacs.org |
| Suancai | Fermented Vegetable | Strong, waxy, creamy. oaepublish.comresearchgate.net |
| Cucumber | Vegetable | Contributes to the overall flavor profile. researchgate.net |
The unique sensory characteristics of this compound make it a valuable component in the flavor and fragrance industry, where it is used to impart natural-smelling melon and cucumber notes to various products.
Advanced Chemical Synthesis and Derivatization of 3z,6z 3,6 Nonadien 1 Ol
Stereoselective Synthesis Methodologies
Achieving the desired (3Z,6Z) configuration with high purity is a primary focus of synthetic strategies. This involves carefully chosen reactions and precursors that favor the formation of cis (or Z) double bonds.
The most effective and widely employed route to obtaining the (3Z,6Z)-diene system is through the partial hydrogenation of a corresponding diyne precursor. tandfonline.com This method allows for the simultaneous and stereoselective formation of both Z-configured double bonds. The selection of the catalyst is critical to prevent over-reduction to the fully saturated nonanol or isomerization to other undesired dienol isomers.
A common approach involves the use of specific catalysts that favor the formation of cis-alkenes from alkynes. One such catalyst is P-2 nickel, prepared from nickel acetate (B1210297) and sodium borohydride, which, when used in ethanol (B145695) with ethylenediamine (B42938) as a co-catalyst, can hydrogenate a diynol to the desired (3Z,6Z)-dienol in nearly quantitative yield. tandfonline.com Another method is Lindlar hydrogenation, which utilizes a palladium catalyst poisoned with a substance like lead acetate or quinoline (B57606) to reduce its activity, thereby selectively producing cis-alkenes from alkynes.
The key precursor for the stereoselective synthesis of (3Z,6Z)-3,6-nonadien-1-ol is 3,6-nonadiyn-1-ol. tandfonline.comjaydevchemicals.com The synthesis of this diynol itself is a multi-step process. A typical route involves the Grignard coupling of two smaller alkyne fragments. For instance, 3-butynyl-tetrahydropyranyl ether can be coupled with 1-bromo-2-pentyne (B134421) to form nona-3,6-diynyl-tetrahydropyranyl ether. tandfonline.com Following the coupling reaction, the tetrahydropyranyl (THP) protecting group is removed under acidic conditions to yield the free alcohol, 3,6-nonadiyn-1-ol. tandfonline.com
This diynol is then subjected to stereoselective hydrogenation to form the target this compound. tandfonline.com The process ensures that the resulting double bonds adopt the Z,Z-configuration. tandfonline.com
Table 1: Synthesis of this compound from 3,6-Nonadiyn-1-ol
| Step | Reactant(s) | Reagents/Catalyst | Product | Yield | Reference |
| 1. Coupling | 3-butynyl-tetrahydropyranyl ether, 1-bromo-2-pentyne | Grignard Reagent | Nona-3,6-diynyl-tetrahydropyranyl ether | Good | tandfonline.com |
| 2. Deprotection | Nona-3,6-diynyl-tetrahydropyranyl ether | Acid | 3,6-Nonadiyn-1-ol | - | tandfonline.com |
| 3. Hydrogenation | 3,6-Nonadiyn-1-ol | P-2 Nickel, H₂, Ethylenediamine | This compound | Near Quantitative | tandfonline.com |
A significant challenge in the synthesis of this compound is achieving high stereoisomeric purity. During the synthesis of the precursor 3,6-nonadiyn-1-ol, side reactions can lead to the formation of isomeric impurities, such as allenes, which are difficult to remove. tandfonline.com
Furthermore, the double bonds in the final product are susceptible to isomerization under various conditions, such as exposure to heat, acid, or base. perfumerflavorist.com This can lead to the formation of other geometric isomers, including (3E,6Z), (3Z,6E), and (3E,6E)-nonadien-1-ol, which have different properties and aromas. The ease of isomerization complicates not only the synthesis but also purification and storage. perfumerflavorist.com Chromatographic purification itself can sometimes induce isomerization, particularly on polar stationary phases. acs.org Therefore, maintaining the integrity of the (3Z,6Z) configuration requires carefully controlled reaction and purification conditions.
Synthesis from Precursor Compounds (e.g., 3,6-nonadiyn-1-ol)
Synthesis of Structurally Modified Analogues
Modifying the structure of this compound by altering its functional group or double bonds can lead to new compounds with unique properties.
The double bonds of this compound can be converted into cyclopropane (B1198618) rings through cyclopropanation reactions. sci-hub.se A common method for this transformation is the Simmons-Smith reaction, which typically uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂). sci-hub.se
This reaction, when applied to this compound, can produce a mixture of products, including the two possible monocyclopropanated analogues and the dicyclopropanated analogue. sci-hub.se A significant challenge arises in the separation of the two monocyclopropanated isomers, (3,4-cis; 6Z)-3,4-methano-6-nonen-1-ol and (6,7-cis; 3Z)-6,7-methano-3-nonen-1-ol, as they often have very similar chromatographic properties. sci-hub.se To overcome this, a strategy involving selective chemical modification can be employed. For example, the mixture can be treated with an epoxidizing agent, which reacts with the remaining double bond in one of the isomers. The resulting epoxide has different polarity, allowing for its separation from the other, unreacted cyclopropanated isomer. The epoxide can then be reduced back to a double bond to yield the pure, second monocyclopropanated analogue. sci-hub.se
Table 2: Synthesis of Cyclopropanated Analogues
| Reaction | Starting Material | Reagents | Products | Key Challenge | Reference |
| Cyclopropanation | This compound | Et₂Zn, CH₂I₂ (Simmons-Smith) | Mixture of mono- and dicyclopropanated analogues | Separation of monocyclopropanated isomers | sci-hub.se |
The terminal alcohol group of this compound serves as a synthetic handle for creating various derivatives, most notably the corresponding aldehyde and acetate.
(3Z,6Z)-Nonadienal: The aldehyde derivative, (3Z,6Z)-nonadienal, can be synthesized by the controlled oxidation of this compound. tandfonline.com This requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid or isomerization of the double bonds. Reagents such as pyridinium (B92312) chlorochromate (PCC) are suitable for this transformation. wikipedia.org
(3Z,6Z)-Nonadienyl Acetate: The acetate ester, (3Z,6Z)-nonadienyl acetate, is prepared through the esterification of the parent alcohol. acs.org This is typically achieved by reacting this compound with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.comgoogle.com The reaction conditions must be managed to avoid isomerization of the sensitive diene system.
Table 3: Synthesis of Aldehyde and Acetate Derivatives
| Derivative | Starting Material | Typical Reagents | Reaction Type | Reference |
| (3Z,6Z)-Nonadienal | This compound | Pyridinium chlorochromate (PCC) | Oxidation | tandfonline.comwikipedia.org |
| (3Z,6Z)-Nonadienyl Acetate | This compound | Acetic anhydride, DMAP | Esterification (Acetylation) | acs.orggoogle.comgoogle.com |
Preparation of Pheromone-Related Polyenes utilizing this compound Intermediates
This compound serves as a valuable C9 building block in the stereoselective synthesis of more complex, long-chain polyunsaturated hydrocarbons, particularly those identified as insect sex pheromones. The intrinsic (3Z,6Z)-diene motif of this alcohol is a key structural feature that can be extended to create conjugated and non-conjugated polyene systems found in nature. The primary strategy involves converting the terminal hydroxyl group into a more reactive functional group, enabling subsequent carbon-carbon bond-forming reactions to elongate the chain.
A prominent application of this compound derivatives is in the synthesis of (3Z,6Z,9Z,12Z)-3,6,9,12-tetraenes, a class of polyenes identified as sex pheromones in certain species of emerald moths (Lepidoptera: Geometridae). researchgate.netresearchgate.net The synthetic pathway typically commences with the conversion of this compound into a suitable precursor for a coupling reaction. This often involves transforming the alcohol into an iodide, (3Z,6Z)-1-iodo-3,6-nonadiene. researchgate.netsakura.ne.jp
This iodide intermediate is then used to generate a phosphonium (B103445) salt, which upon treatment with a strong base, yields the corresponding ylide. This ylide serves as the key nine-carbon nucleophilic component in a Wittig reaction or a related coupling process. researchgate.netsakura.ne.jp By reacting this ylide with a suitable (Z)-3-alkenal, the carbon chain is extended, and the desired polyene structure is constructed with control over the double bond geometry. For instance, the sex pheromone of the emerald moth Thalassodes immissaria intaminata, identified as (3Z,6Z,9Z,12Z)-3,6,9,12-icosatetraene, has been successfully synthesized via the coupling of an ylide derived from (3Z,6Z)-1-iodo-3,6-nonadiene with (Z)-3-undecenal. researchgate.netsakura.ne.jp This methodology has been applied to prepare a series of (3Z,6Z,9Z,12Z)-tetraenes with varying chain lengths (C17-C20) for analysis and field evaluation as potential male attractants for other emerald moth species. researchgate.net
The following table summarizes the synthesis of a representative pheromone-related tetraene utilizing an intermediate derived from this compound.
| Starting Material (Aldehyde) | This compound Derived Intermediate | Coupling Reaction | Resulting Polyene Pheromone |
| (Z)-3-Undecenal | Ylide derived from (3Z,6Z)-1-iodo-3,6-nonadiene | Wittig-type Coupling | (3Z,6Z,9Z,12Z)-3,6,9,12-Icosatetraene |
This table illustrates a specific example of a synthetic pathway to a known moth pheromone starting from a derivative of this compound, as described in scientific literature. researchgate.netsakura.ne.jp
This synthetic approach highlights the utility of this compound as a foundational precursor, allowing for the efficient and stereocontrolled construction of complex polyene pheromones. The ability to derivatize the alcohol and couple it with various aldehydes provides a flexible strategy for accessing a range of natural products for chemical ecology studies and potential use in pest management. researchgate.net
This compound: A Key Player in Insect Communication and Plant Aromas
This compound is an organic compound, specifically an unsaturated fatty alcohol, that plays significant roles in the natural world. It functions as a crucial component of insect pheromones, mediating communication and mating behaviors in various species. Additionally, this compound contributes to the characteristic aroma profiles of several fruits and fermented products, influencing their flavor and sensory perception. This article delves into the multifaceted biological roles of this compound, exploring its importance in both entomology and food science.
Biological Roles and Activities
Biological Roles and Activities of 3z,6z 3,6 Nonadien 1 Ol
Contribution to Plant Volatile Profiles and Chemical Communication
Sensory Perceptual Interactions in Flavor Systems
Odor Activity Value (OAV) Assessments
(3Z,6Z)-3,6-Nonadien-1-ol has been consistently identified as a key flavor and aroma compound in melons (Cucumis melo L.) through sensomics studies. researchgate.net In analyses of Jiashi melon juice, this compound was identified as one of several potent odorants, exhibiting a high OAV which confirms its importance to the characteristic melon aroma. researchgate.net The estimated odor threshold for this compound in the air is approximately 50 parts per billion.
Research has identified several compounds that, along with this compound, are key to melon aroma based on OAV and detection frequency analysis. researchgate.net
Table 1: Potent Odorants Identified in Jiashi Melon Juice
| Compound |
| (2E,6Z)-Nona-2,6-dienal |
| (3Z,6Z)-Nona-3,6-dien-1-ol |
| Ethyl butanoate |
| Ethyl 2-methylbutyrate |
| Ethyl 2-methylpropanoate |
| (Z)-Non-6-enal |
| (E)-2-Nonenal |
| Heptanal |
| Methyl 2-methylbutyrate |
| Nonanal |
| Hexanal |
| 2-Methylpropyl acetate (B1210297) |
Synergistic and Antagonistic Effects with Co-occurring Volatiles
Studies on muskmelon have revealed specific synergistic relationships. For instance, a synergistic effect has been noted between (E,Z)-3,6-nonadien-1-ol, (Z)-6-nonenal, and (Z)-6-nonen-1-ol, where the perceived aroma intensity of the mixture is greater than the sum of its parts. researchgate.net Other research has reported that (E/Z)-3,6-nonadien-1-ol and (Z)-3-nonen-1-ol, both C9 compounds, interact synergistically to create the key green and fatty flavor notes in melon. researchgate.net These interactions highlight the compound's role in shaping the complex and desirable aroma of the fruit. Conversely, antagonistic or masking effects can also occur, where one compound diminishes the perception of another. researchgate.net
Table 2: Documented Synergistic Interactions Involving 3,6-Nonadien-1-ol Isomers
| Interacting Compound 1 | Interacting Compound 2 | Interacting Compound 3 | Observed Effect |
| (E,Z)-3,6-Nonadien-1-ol | (Z)-6-Nonenal | (Z)-6-Nonen-1-ol | Synergistic |
| (E/Z)-3,6-Nonadien-1-ol | (Z)-3-Nonen-1-ol | - | Synergistic |
Broader Ecological Significance
Beyond its role in fruit aroma, this compound is involved in wider ecological interactions, particularly between plants and microbes.
Role in Plant-Pathogen or Plant-Microbe Interactions
Volatile organic compounds are key mediators in the communication and interaction between plants and microorganisms. Research into the metabolites of fermented foods has provided insight into the role of this compound in a microbial environment.
Molecular and Cellular Mechanisms of Action
Chemosensory Receptor Interactions
The initial and most critical step in the olfactory perception of (3Z,6Z)-3,6-nonadien-1-ol is its binding to olfactory receptors (ORs), which are members of the G-protein coupled receptor (GPCR) superfamily. The specificity of this interaction is a key determinant of the perceived scent.
Detailed studies identifying the specific olfactory receptors that bind to this compound and quantifying their binding affinities are not extensively available in the public domain. Olfactory research is complex, with a vast number of receptors and potential ligands, making the deorphanization of each receptor a significant challenge.
While direct binding data for this compound is scarce, research on related compounds provides some insight. For instance, studies on the termite trail pheromone, (3Z,6Z)-dodecadien-1-ol, indicate that the presence and configuration of double bonds are crucial for receptor affinity and subsequent behavioral responses. This underscores the principle that specific structural features of a molecule are critical for its interaction with its cognate receptor(s).
Table 1: Olfactory Receptor Interaction Data for this compound
| Receptor | Binding Affinity (Kd) | Activation Assay Results |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Currently, specific data on the olfactory receptors that bind this compound and the corresponding binding affinities are not available in published literature.
The relationship between the chemical structure of this compound and its olfactory perception is a key area of interest. The arrangement of its carbon chain, the presence and configuration of its two double bonds, and the terminal hydroxyl group all contribute to its characteristic "green" and "cucumber-like" aroma.
Studies on various isomers of nonadienol and related compounds have highlighted the importance of specific structural motifs. Research on a series of C9 dienols has shown that the (ω-3Z) double bond, as present in this compound, is a significant factor for its characteristic natural odor. researchgate.net The stereochemistry of the double bonds is also known to be a critical factor, as different stereoisomers often possess distinct aroma profiles due to differential interactions with olfactory receptors.
Modification of the structure, for instance through cyclopropanation of the double bonds in compounds like this compound, has been shown to significantly alter the perceived odor quality. researchgate.net This further emphasizes that the precise three-dimensional shape and electronic properties of the molecule are fundamental to its interaction with olfactory receptors.
Table 2: Structure-Activity Relationship Data for this compound and Related Compounds
| Compound | Structural Modification | Observed Effect on Odor Profile |
|---|---|---|
| This compound | Parent Compound | Green, cucumber-like odor |
| (2E,6Z)-Nonadien-1-ol | Isomer | Deviates in odor from other isomers, highlighting the importance of the (6Z) double bond. researchgate.net |
| (3Z,6Z)-Dodecadien-1-ol | Longer carbon chain | Acts as a termite trail pheromone, indicating species-specific receptor interactions. |
| Cyclopropanated this compound | Modification of double bonds | Significant alteration of odor quality. researchgate.net |
Olfactory Receptor Binding and Activation Studies
Signal Transduction Pathways in Biological Responses
Upon binding of this compound to its cognate olfactory receptor(s), a conformational change is induced in the receptor protein. This change initiates an intracellular signaling cascade, which is the mechanism by which the chemical signal is converted into an electrical signal.
Olfactory receptors are coupled to a specific G-protein, often denoted as Golf. The activation of the receptor by an odorant molecule leads to the activation of Golf. The activated G-protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov
The increase in intracellular cAMP concentration has a direct effect on cyclic nucleotide-gated (CNG) ion channels in the cilia of the olfactory sensory neuron. nih.gov The binding of cAMP to these channels causes them to open, allowing an influx of cations, primarily Ca2+ and Na+, into the cell. This influx of positive ions leads to the depolarization of the neuron's membrane, generating a receptor potential. If this potential reaches a certain threshold, it will trigger an action potential, which is the electrical signal that travels along the axon of the neuron to the olfactory bulb in the brain.
Table 3: Key Molecules in the Postulated Signal Transduction Pathway for this compound
| Molecule | Role in Pathway |
|---|---|
| This compound | Odorant Ligand |
| Olfactory Receptor (OR) | G-Protein Coupled Receptor |
| Golf | G-Protein |
| Adenylyl Cyclase | Enzyme |
| Cyclic AMP (cAMP) | Second Messenger |
| Cyclic Nucleotide-Gated (CNG) Channel | Ion Channel |
| Ca2+/Na+ | Influxing Cations |
Advanced Analytical Methodologies for 3z,6z 3,6 Nonadien 1 Ol Research
Advanced Separation and Detection Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (3Z,6Z)-3,6-Nonadien-1-ol. In this method, the compound is volatilized and separated from other components in a complex mixture based on its boiling point and interaction with the GC column's stationary phase. Following separation, the molecule is ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification. The Human Metabolome Database provides a predicted GC-MS spectrum for this compound, which can serve as a reference guide for its identification. hmdb.ca
For enhanced selectivity and sensitivity, particularly in complex matrices like food extracts, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is employed. researchgate.net This technique involves multiple stages of mass analysis. A specific parent ion from the initial mass spectrum of this compound is selected and then fragmented further to produce daughter ions. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and allows for unambiguous confirmation and quantification, even at trace levels. researchgate.netacs.org For instance, GC-MS/MS has been instrumental in confirming the presence of related C9 compounds in cantaloupe, where standard GC-MS analysis was insufficient. acs.org The choice of GC column is also critical; polar stationary phases can sometimes cause isomerization of related compounds, necessitating the use of specific columns like a DB-17MS for optimal separation and peak shape. acs.org
Table 1: GC-MS Parameters for C9 Alcohols
| Parameter | Value/Description | Reference |
|---|---|---|
| Instrument | HITACHI M-80 or similar | nih.gov |
| Ionization Mode | Electron Impact (EI), Positive | hmdb.canih.gov |
| Ionization Energy | 70 eV | hmdb.ca |
| Column Type | DB-WaxETR, Rxi-1ms, or DB-17MS | acs.org |
| Kovats RI (Std. Polar) | 1731 - 1764 | nih.gov |
This table presents typical parameters used in the GC-MS analysis of C9 alcohols, including isomers of nonadien-1-ol (B14493118).
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As the separated compounds elute from the GC column, the effluent is split, with one portion going to a detector (like a Flame Ionization Detector or MS) and the other to a sniffing port. A trained panelist assesses the odor of each eluting compound, describing its character and intensity.
Table 2: Aroma Profile of this compound from GC-O Analysis
| Aroma Descriptor | Source/Context | Reference |
|---|---|---|
| Melon, sweet | Cantaloupe | researchgate.net |
| Green, cucumber, fatty | Melon Spirits | researchgate.net |
| Green, cucumber, melon, honeydew, waxy, oily | General Profile | hmdb.caflavscents.com |
| Grassy, boiled, leaf-like, fresh green melon | Melon | csic.es |
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS)
Non-Targeted Metabolomics and Metagenomic Approaches
Non-targeted metabolomics offers a comprehensive approach to analyze the complete set of small molecules (the metabolome) within a biological sample. When applied to plants like cucumbers, this technique can reveal the relative abundance of numerous volatile organic compounds (VOCs), including this compound. A 2022 study utilizing non-targeted metabolomics on 20 cucumber lines found that certain Korean varieties had significantly higher levels of C9 alcohols, such as 3,6-nonadien-ol, compared to other groups. frontiersin.org This approach is valuable for comparing the chemical profiles of different cultivars and understanding the biochemical basis for their unique flavor characteristics. frontiersin.org These studies often reveal that this alcohol is derived from the metabolism of fatty acids like linolenic acid. frontiersin.orgmdpi.com
Metagenomic approaches, while less directly focused on the final compound, can provide insights into the biosynthetic pathways leading to this compound. By analyzing the genetic material from a community of organisms (e.g., in soil or associated with a plant), researchers can identify genes encoding enzymes like lipoxygenases and hydroperoxide lyases, which are involved in the fatty acid degradation pathways that produce C9 aldehydes and alcohols.
Electrophysiological Techniques (e.g., Electroantennogram Detection)
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to an odor stimulus. It is widely used in chemical ecology to identify compounds that are biologically active, such as pheromones or host plant attractants. The antenna, which houses olfactory receptor neurons, is placed between two electrodes, and the change in electrical potential is recorded when a puff of air containing a specific compound is passed over it.
GC coupled with an electroantennogram detector (GC-EAD) allows researchers to pinpoint exactly which volatile compounds from a complex mixture elicit an antennal response. While direct EAG studies specifically highlighting this compound are not prevalent in the searched literature, the technique is fundamental in identifying structurally similar C9 compounds and other polyunsaturated molecules as potent insect semiochemicals. For example, GC-EAD has been used to identify related long-chain dienols and trienes as sex pheromone components in various moth species. researchgate.netgrafiati.com Given that insects can detect and respond to specific isomers of unsaturated alcohols, it is plausible that this compound could be an active compound for certain insect species, a hypothesis that could be tested using EAG.
Isotopic Dilution Assays for Quantification
Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for the accurate quantification of chemical compounds in complex samples. This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (2E,6Z)-nona-2,6-dienal |
| This compound |
| (E,Z)-3,6-nonadien-1-ol |
| (Z)-3-nonen-1-ol |
| (Z)-non-6-enal |
| 2-phenylacetaldehyde |
| Acetic anhydride (B1165640) |
| Benzaldehyde |
| Geraniol |
| Hexan-1-ol |
| Linolenic acid |
| Linalool |
| Naphthalene |
| Oct-1-en-3-ol |
| Phenylmethanol |
| (Z)-3-hexen-1-ol |
| (3Z,6Z,9Z)-3,6,9-tricosatriene |
| (3Z,6Z)-cis-9,10-epoxyhenicosa-3,6-diene |
| (3Z,6Z)-henicosa-3,6-dien-11-one |
| (E)-11-hexadecenyl acetate (B1210297) |
| (Z)-11-hexadecenyl acetate |
| (Z)-11-hexadecenal |
| (11E,13E)-11,13-hexadecadien-1-ol |
| (11E,13E)-11,13-hexadecadienal |
| (6Z,9Z)-heneicosadiene |
| (3Z,6Z,9Z)-heneicosatriene |
| Ethyl 2-methylbutanoate |
| (3E,5Z)-undeca-1,3,5-triene |
| Ethyl butanoate |
| β-myrcene |
| Terpinolene |
| γ-octalactone |
| β-ionone |
| 3-carene |
| (E)-β-ocimene |
| Carbon-13 |
| Deuterium |
| p-menthone |
| cis-jasmone |
Applications and Future Research Directions
Development of Pheromone-Based Pest Management Strategies
The compound's role as a semiochemical, a chemical involved in communication between organisms, makes it a valuable tool in pest management.
Field trials are crucial for assessing the effectiveness of synthetic pheromones in real-world agricultural settings. Synthetic (3Z,6Z)-3,6-Nonadien-1-ol and its derivatives are being evaluated for their ability to attract and trap specific insect pests. For instance, studies have investigated the use of this compound in pheromone traps for monitoring and controlling populations of the melon fly (Bactrocera cucurbitae). e3s-conferences.orgscirp.org The efficacy of these traps often depends on the purity of the synthetic compound and the design of the trap itself. Research has focused on optimizing these factors to maximize capture rates and selectivity.
Derivatives of this compound are also being synthesized and tested. For example, the acetate (B1210297) ester of the related (2E,6Z)-nonadien-1-ol has gained FEMA-GRAS status and is commercially available. perfumerflavorist.com The modification of the parent compound can lead to enhanced stability, volatility, or attractiveness to the target pest. Field evaluations of these derivatives are ongoing to determine their practical utility in integrated pest management (IPM) programs.
This compound is a key component in the design of insect attractants. prayoglife.com As a pheromone, it can lure male insects to traps, thereby reducing the mating success of the pest population. ontosight.ai The design of these attractants often involves blending this compound with other compounds to create a synergistic effect that mimics the natural pheromone blend of the target insect. scirp.org For example, in the case of the melon fly, a mixture of parapheromones and a food attractant has been proposed to enhance the behavioral response. scirp.org
Beyond simple attraction, there is potential for using this compound in mating disruption strategies. This involves saturating an area with the synthetic pheromone, which confuses male insects and prevents them from locating females. The effectiveness of this approach depends on the concentration and release rate of the pheromone, as well as the population density of the pest.
Field Evaluation of Synthetic this compound and its Derivatives
Biotechnological Approaches for Flavor Enhancement
The characteristic "green" and "melon-like" aroma of this compound makes it a target for flavor enhancement in the food industry. researchgate.net
Biotechnological tools are being employed to control the levels of this compound in fruits and vegetables. Genetic engineering and advanced breeding techniques, such as TILLING (Targeting Induced Local Lesions in Genomes), are being used to modify the biosynthetic pathways that produce this and other flavor compounds in melons. nih.govusda.gov By upregulating or downregulating specific genes, it is possible to enhance the desirable flavor notes contributed by this compound. frontiersin.org For example, research has shown that grafting melon plants onto specific rootstocks can influence the volatile profile of the fruit, including the concentration of C9 alcohols. researchgate.net
A key challenge is to understand the complex interplay of genes and environmental factors that regulate the production of flavor volatiles. researchgate.net Future research will likely focus on identifying the key regulatory genes and developing more precise methods for targeted modulation of flavor compounds.
Microbial fermentation presents a "natural" and sustainable alternative to chemical synthesis for producing flavor compounds like this compound. frontiersin.orgunimore.itresearchgate.net Various microorganisms, including yeasts and bacteria, can be used to produce a wide range of flavor molecules through fermentation. eatcultured.comasm.org The production of C9 alcohols, such as this compound, can be achieved by providing the appropriate precursors and optimizing fermentation conditions. researchgate.netresearchgate.net
For instance, the yeast Saccharomyces cerevisiae is widely used in the production of ethanol (B145695) and other flavor compounds during fermentation. nih.govwikipedia.orgmdpi.com Research has shown that factors like initial oxygen levels can influence the production of higher alcohols and esters. researchgate.net Solid-state fermentation (SSF) is another promising technique that utilizes microorganisms grown on solid materials to produce valuable compounds from agricultural waste. frontiersin.org
Table 1: Factors Influencing Microbial Flavor Production
| Factor | Description | Potential Impact on this compound Production |
| Microorganism Strain | Different species and strains of yeasts and bacteria have varying metabolic capabilities. | Selection of strains with high efficiency in converting precursors to C9 alcohols. |
| Substrate Composition | The availability of precursors, such as fatty acids, in the fermentation medium. | Providing linoleic and linolenic acids can enhance the yield of C9 aldehydes and alcohols. |
| Fermentation Conditions | Parameters like temperature, pH, and oxygen availability. | Optimization of these conditions to favor the enzymatic reactions leading to this compound. |
Targeted Modulation of this compound Levels in Food Systems
Advanced Research on Stereoisomeric Purity and Biological Efficacy
The biological activity of this compound is highly dependent on its stereochemistry. The spatial arrangement of the atoms, specifically the configuration of the two double bonds, significantly influences how the molecule interacts with biological receptors. vulcanchem.com
Therefore, a critical area of research is the development of synthetic methods that can produce this compound with high stereoisomeric purity. nih.govresearchgate.net This is essential for both flavor applications, where a specific aroma profile is desired, and for pest management, where the biological activity is often specific to a single isomer. Advanced analytical techniques are also necessary to accurately determine the stereoisomeric ratio in both natural extracts and synthetic products.
Future research will likely focus on elucidating the specific roles of different stereoisomers in insect behavior and flavor perception. nih.gov Understanding these structure-activity relationships will enable the design of more effective and selective pest control agents and the creation of more nuanced and desirable food flavors.
Computational Chemistry and Modeling for Structure-Function Relationships
Computational chemistry and modeling are powerful tools for elucidating the relationship between the molecular structure of this compound and its biological functions, particularly its characteristic aroma profile. These methods allow researchers to predict and analyze molecular properties and interactions that are difficult to observe experimentally.
One of the key applications of computational modeling for this compound has been in understanding its structure-odor relationship. A study involving various isomers of nonadien-1-ol (B14493118) utilized Principal Component Analysis (PCA), a statistical method, to correlate their chemical structures with their perceived odor characteristics. This analysis successfully grouped the isomers based on their odor profiles, providing quantitative insight into how the geometry of the double bonds influences the resulting scent. For instance, the study highlighted that the presence of a (ω-3Z) double bond is a significant factor for a natural-smelling aroma profile.
While specific molecular docking and quantum chemical calculation studies on this compound are not extensively documented in publicly available research, the principles of these techniques are highly relevant for future investigations. Molecular docking, for instance, could be employed to simulate the interaction between this compound and specific olfactory receptors. Such simulations could predict the binding affinity and orientation of the molecule within the receptor's binding pocket, providing a molecular basis for its "green," "cucumber," and "melon" aroma. This approach has been used to study the interaction of other odorants and pheromones with their respective receptors, revealing key amino acid residues involved in the binding process.
Quantum chemical calculations can provide further insights into the electronic properties of this compound that contribute to its function. These calculations can determine parameters such as the molecule's electrostatic potential surface, frontier molecular orbital energies (HOMO and LUMO), and bond dissociation energies. This information is crucial for understanding the molecule's reactivity and the nature of its non-covalent interactions with olfactory receptors, which are fundamental to the mechanism of odor perception.
Future research will likely see a greater application of these computational methods to this compound. Integrated approaches combining sensory panel data, instrumental analysis, and computational modeling will be instrumental in building a comprehensive understanding of how the subtle features of its molecular structure give rise to its distinct and valued aroma.
Interactive Data Tables
Table 1: Computationally Predicted Properties of this compound
| Property | Value | Source |
| Molecular Weight | 140.22 g/mol | PubChem |
| XLogP3 | 2.3 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Table 2: Principal Component Analysis of Nonadien-1-ol Isomer Odor Profiles
| Isomer | Principal Component 1 (Fruity, Sweet, Fresh) | Principal Component 2 (Green, Vegetable-like) | Odor Description |
| (3Z,6Z)-Nonadien-1-ol | High Positive Score | Moderate Positive Score | Pleasant, fruity, sweet, fresh, with green notes |
| (2E,6Z)-Nonadien-1-ol | Moderate Positive Score | High Positive Score | Strong vegetable-like, green |
| (3E,6E)-Nonadien-1-ol | Low Score | Low Score | Weak, fatty |
| (2Z,5Z)-Nonadien-1-ol | Negative Score | Moderate Negative Score | Unpleasant, fatty, herbaceous |
Q & A
Basic Research Questions
Q. How can (3Z,6Z)-3,6-Nonadien-1-ol be reliably identified in complex biological matrices using gas chromatography-mass spectrometry (GC-MS)?
- Methodological Answer : Utilize a non-polar column (e.g., DB-5MS) with a Van Den Dool and Kratz retention index (RI) system. Compare observed RI values (~1,296–1,297) and mass spectral fragmentation patterns (e.g., base peak at m/z 55, indicative of allylic cleavage) to reference libraries such as NIST or Adams’ Essential Oil Components . Calibrate with internal standards like 3-hexen-1-ol derivatives to improve quantification accuracy in plant essential oils or microbial cultures .
Q. What synthetic routes are available for this compound, and what are their limitations?
- Methodological Answer : A mono-Wittig reaction starting from commercially available this compound and a phosphonium salt derived from aldehyde fragments yields the compound. However, phosphonium salt synthesis often suffers from low yields (~30–40%) due to steric hindrance, requiring optimized reaction conditions (e.g., inert atmosphere, controlled temperature) . Alternative routes involve enzymatic reduction of (3Z,6Z)-nonadienal using alcohol dehydrogenases (ADHs) in Saccharomyces cerevisiae .
Q. How can researchers distinguish this compound from its stereoisomers in natural extracts?
- Methodological Answer : Use chiral GC columns (e.g., β-cyclodextrin-based) or nuclear magnetic resonance (NMR) spectroscopy. For GC, compare retention times and RI values against synthetic standards. In NMR, analyze coupling constants (e.g., J3,4 and J6,7) to confirm Z-configuration at both double bonds .
Advanced Research Questions
Q. How can contradictory GC-MS retention data for this compound across studies be resolved?
- Methodological Answer : Discrepancies arise from column polarity and temperature programming. For example, non-polar columns (DB-5) yield RI ~1,296, while polar columns (e.g., Carbowax) may shift RI by ±10 units. Standardize protocols using reference materials (e.g., NIST-certified spectra) and cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion (m/z 140.1201 for C9H16O) .
Q. What strategies optimize the enzymatic production of this compound in microbial systems?
- Methodological Answer : Co-express a plant 9-lipoxygenase (9-LOX) and hydroperoxide lyase (HPL) in Saccharomyces cerevisiae to convert linoleic acid to (3Z,6Z)-nonadienal, followed by ADH-mediated reduction. Optimize plasmid promoters (e.g., GAL1 or TEF1) and culture conditions (e.g., microaerobic, 25°C) to enhance yield .
Q. How can the stability of this compound be improved during storage and analysis?
- Methodological Answer : Store under nitrogen at −80°C with antioxidants (e.g., BHT) to prevent autoxidation. For GC analysis, derivatize with acetic anhydride to form (3Z,6Z)-nonadienyl acetate, which is less volatile and more stable. Validate derivatization efficiency via spike-recovery experiments .
Q. What analytical challenges arise when quantifying trace amounts of this compound in atmospheric samples?
- Methodological Answer : Use thermal desorption coupled with GC-MS (TD-GC-MS) and adsorbent tubes (Tenax TA). Account for matrix effects by spiking deuterated analogs (e.g., d4-3-hexen-1-ol) as internal standards. Limit of detection (LOD) can reach ~0.1 pg/m<sup>3</sup> with optimized pre-concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
